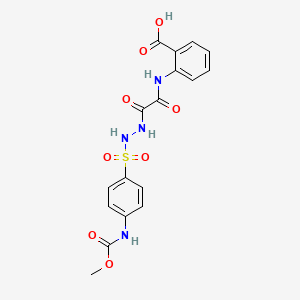![molecular formula C11H15BrF3N B14469214 N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide CAS No. 71324-01-1](/img/structure/B14469214.png)
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide is a quaternary ammonium compound characterized by the presence of a trifluoromethyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide typically involves the quaternization of N,N,N-trimethylamine with 3-(trifluoromethyl)benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Transesterification: It can participate in transesterification reactions, especially in the presence of catalysts.
Common Reagents and Conditions
Nucleophiles: Hydroxide, chloride, acetate.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for transesterification.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N,N,N-trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride or acetate can be formed.
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or partially reduced derivatives.
Applications De Recherche Scientifique
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide involves its interaction with molecular targets through ionic and covalent bonding. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of target molecules. The quaternary ammonium group facilitates ionic interactions with negatively charged sites, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-3-(trifluoromethyl)benzamide
- N-(Trifluoroacetyl)-N’-(3-(trifluoromethyl)phenyl)urea
- Tetramethylammonium bromide
Uniqueness
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide stands out due to its unique combination of a trifluoromethyl group and a quaternary ammonium structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications compared to its similar counterparts .
Propriétés
Numéro CAS |
71324-01-1 |
|---|---|
Formule moléculaire |
C11H15BrF3N |
Poids moléculaire |
298.14 g/mol |
Nom IUPAC |
trimethyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;bromide |
InChI |
InChI=1S/C11H15F3N.BrH/c1-15(2,3)8-9-5-4-6-10(7-9)11(12,13)14;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
CYICKUZUCUPSPE-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1=CC(=CC=C1)C(F)(F)F.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


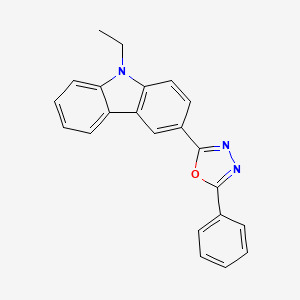
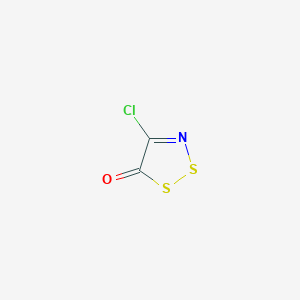
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)
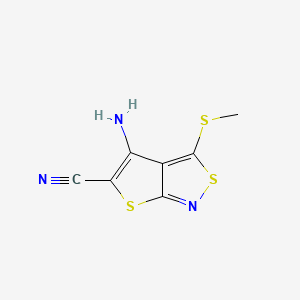

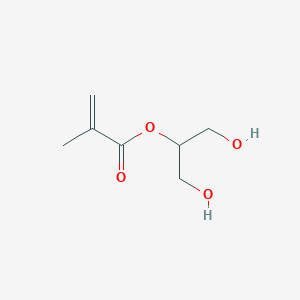
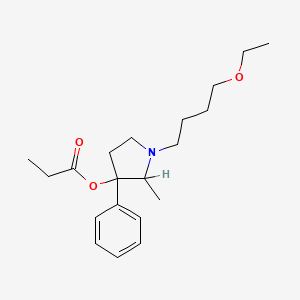

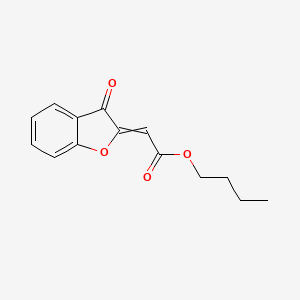
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
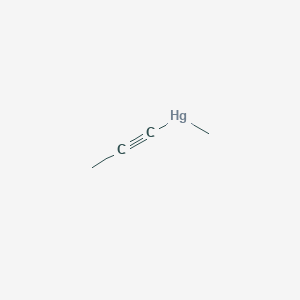
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
